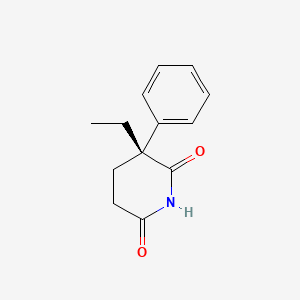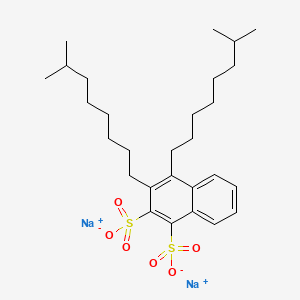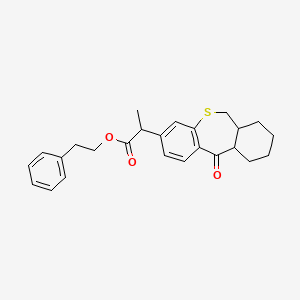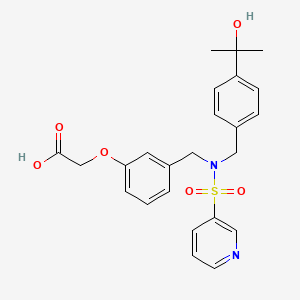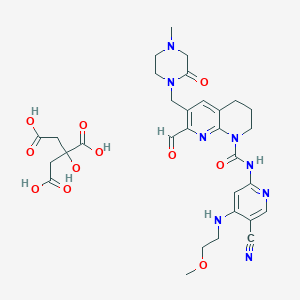
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position and a propyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline typically involves multiple steps, including nucleophilic substitution, reduction, acylation, and cyclization reactions. One common synthetic route starts with the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinoline derivatives, including this compound, are being investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and propyl substituents play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1,2,3,4-tetrahydropyrido(1,2-a)benzimidazole: This compound has a similar structure but with a benzimidazole ring instead of a quinoline ring.
1,2,3,4-tetrahydropyrido(2,3-b)pyrazine-2,3-dione: This compound has a pyrazine ring and is synthesized through similar synthetic routes.
Uniqueness
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and propyl groups enhances its reactivity and potential as a pharmacologically active compound.
Eigenschaften
CAS-Nummer |
177406-18-7 |
|---|---|
Molekularformel |
C16H20ClN5O |
Molekulargewicht |
333.81 g/mol |
IUPAC-Name |
[(7-chloro-2-propyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)amino]urea |
InChI |
InChI=1S/C16H20ClN5O/c1-2-6-22-7-5-13-12(9-22)15(20-21-16(18)23)11-4-3-10(17)8-14(11)19-13/h3-4,8H,2,5-7,9H2,1H3,(H,19,20)(H3,18,21,23) |
InChI-Schlüssel |
SMBWLTHVFVQZBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



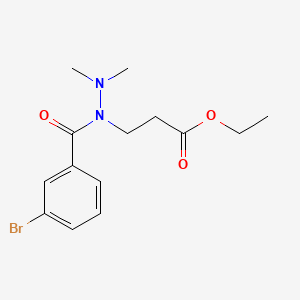
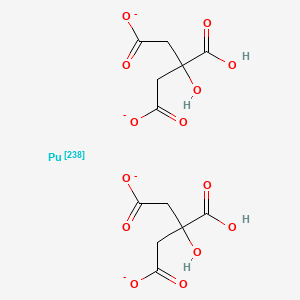

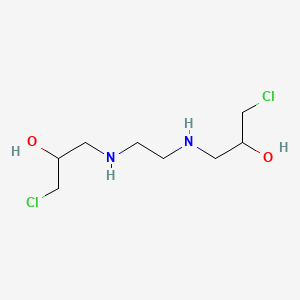
![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
